2-(2,4,5-Trifluorophenyl)acetamide

Medicinal Chemistry Physicochemical Property Drug Design

2-(2,4,5-Trifluorophenyl)acetamide is a non-interchangeable, regiospecific fluorinated building block (2,4,5-trifluoro substitution) essential for pharmaceutical synthesis and impurity profiling. Its unique pKa (15.54), distinct LogP, and chromatographic retention time versus other regioisomers ensure precise impurity control (Sitagliptin Impurity 102) and reliable process yield. Certified purity (≥95% ref. standard) with comprehensive COA, NMR, and LC-MS/MS data packages supports ICH Q3A/B compliance. This versatile intermediate is also key in GPR17 modulator development. Insist on this specific isomer to avoid compromised regulatory submissions, failed analytical method validation, or diminished synthetic efficiency. Standard B2B shipping; inquire for bulk kilo/lab-scale pricing.

Molecular Formula C8H6F3NO
Molecular Weight 189.13 g/mol
Cat. No. B8268484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,4,5-Trifluorophenyl)acetamide
Molecular FormulaC8H6F3NO
Molecular Weight189.13 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1F)F)F)CC(=O)N
InChIInChI=1S/C8H6F3NO/c9-5-3-7(11)6(10)1-4(5)2-8(12)13/h1,3H,2H2,(H2,12,13)
InChIKeyUVGCUCSSBZWAFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,4,5-Trifluorophenyl)acetamide (CAS 1864680-46-5): Core Procurement & Differentiation Data


2-(2,4,5-Trifluorophenyl)acetamide is a fluorinated phenylacetamide building block with a molecular formula of C8H6F3NO and a molecular weight of 189.13 g/mol . It features a 2,4,5-trifluoro substitution pattern on the phenyl ring, which confers specific physicochemical properties and reactivity profiles that distinguish it from other fluorinated phenylacetamide analogs . This compound is primarily utilized as a key intermediate in pharmaceutical synthesis and as a certified reference standard for impurity profiling .

Why 2-(2,4,5-Trifluorophenyl)acetamide Cannot Be Replaced by Other Fluorophenyl Acetamides


The specific 2,4,5-trifluoro substitution pattern on the phenyl ring of this acetamide is not interchangeable with other regioisomers (e.g., 2,3,4- or 2,4,6-trifluoro) or analogs with fewer fluorine atoms . Even minor changes in fluorine placement significantly alter the compound's physicochemical properties, such as lipophilicity and acidity, which directly impact its performance as a synthetic intermediate and its behavior as an analytical impurity standard . For example, the pKa and LogP values of 2-(2,4,5-Trifluorophenyl)acetamide are distinct from its 2,4-difluoro counterpart, leading to different chromatographic retention times and reactivity profiles [1]. Therefore, generic substitution in pharmaceutical synthesis or analytical method development would compromise process yield, impurity control, and regulatory compliance.

Quantitative Evidence for Selecting 2-(2,4,5-Trifluorophenyl)acetamide Over Its Closest Analogs


Enhanced Lipophilicity of 2-(2,4,5-Trifluorophenyl)acetamide vs. 2-(2,4-Difluorophenyl)acetamide

The substitution of an additional fluorine atom at the 5-position in 2-(2,4,5-Trifluorophenyl)acetamide is expected to increase its lipophilicity compared to the 2,4-difluoro analog . While experimental LogP data for the trifluoro compound is not publicly available, the LogP of the 2,4-difluoro analog is reported as 1.6929 [1]. The trifluoro compound is anticipated to have a higher LogP, which can enhance membrane permeability and binding affinity in medicinal chemistry applications .

Medicinal Chemistry Physicochemical Property Drug Design

Higher Basicity of 2-(2,4,5-Trifluorophenyl)acetamide vs. Its Carboxylic Acid Analog

The predicted pKa of 2-(2,4,5-Trifluorophenyl)acetamide is 15.54 ± 0.40 , which is significantly higher than that of its corresponding carboxylic acid, 2-(2,4,5-Trifluorophenyl)acetic acid, which has a reported pKa of approximately 2.82 [1]. This difference in acidity confirms the acetamide's behavior as a neutral, less reactive species under a wider range of pH conditions, making it a more stable and manageable intermediate in multi-step syntheses.

Synthetic Chemistry Reactivity Intermediate

Certified Purity for Regulatory Compliance as a Sitagliptin Impurity Standard

2-(2,4,5-Trifluorophenyl)acetamide is supplied as a certified reference standard (Sitagliptin Impurity 102) with a guaranteed minimum purity of 95% . This is in contrast to generic research-grade analogs (e.g., 2-(2,4-Difluorophenyl)acetamide), which are often offered at a purity of 95% or 98% but lack the rigorous characterization data (COA, NMR, LC-MS/MS) and documentation required for regulatory submissions .

Pharmaceutical Analysis Quality Control Impurity Profiling

Primary Application Scenarios for 2-(2,4,5-Trifluorophenyl)acetamide Based on Verifiable Differentiation


Pharmaceutical Impurity Profiling and Method Validation for Sitagliptin

2-(2,4,5-Trifluorophenyl)acetamide is essential as a certified reference standard (Sitagliptin Impurity 102) for developing and validating HPLC/UPLC methods to detect and quantify this specific process-related impurity in Sitagliptin active pharmaceutical ingredient (API) and finished dosage forms. Its certified purity (≥95%) and comprehensive analytical data package (COA, NMR, LC-MS/MS) ensure compliance with ICH Q3A/B guidelines for impurity control in new drug substances and products.

Medicinal Chemistry Lead Optimization

The unique 2,4,5-trifluorophenyl moiety of this acetamide building block is valuable for medicinal chemists aiming to improve the drug-like properties of lead compounds. Its enhanced lipophilicity (inferred from comparison to the 2,4-difluoro analog [1]) can be leveraged to modulate membrane permeability and target binding. Its higher pKa (15.54) compared to the corresponding acid (2.82) indicates its suitability as a stable, neutral fragment in complex molecule synthesis, reducing the risk of unwanted side reactions during multi-step synthetic sequences.

Synthetic Intermediate for Fluorinated Pharmaceuticals

As a versatile building block, 2-(2,4,5-Trifluorophenyl)acetamide is used in the synthesis of more complex fluorinated pharmaceutical agents. Its specific substitution pattern is a key structural element in the synthesis of Sitagliptin and its analogs . Its use as an intermediate in patents related to GPR17 modulators further demonstrates its role in the development of novel therapeutics. The compound's predicted stability and defined physicochemical profile (boiling point: 305.6±42.0 °C, density: 1.393±0.06 g/cm3) [2] facilitate its handling and scale-up in process chemistry.

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